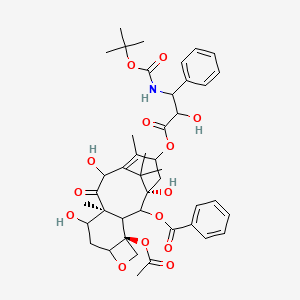
4-epi-Docetaxel;7-Epidocetaxel;7-Epitaxotere
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-EPI-DOCETAXEL is a stereoisomer of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is a major impurity of docetaxel and has been studied for its antitumor properties and toxicity. While it shares some similarities with docetaxel, 7-EPI-DOCETAXEL exhibits distinct chemical and biological characteristics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-DOCETAXEL involves the epimerization of docetaxel at the C7 position. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of high-performance liquid chromatography (HPLC) to detect and isolate 7-EPI-DOCETAXEL from docetaxel .
Industrial Production Methods: Industrial production of 7-EPI-DOCETAXEL typically involves the large-scale synthesis of docetaxel followed by the separation and purification of 7-EPI-DOCETAXEL. This process requires advanced chromatographic techniques and stringent quality control measures to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions: 7-EPI-DOCETAXEL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 7-EPI-DOCETAXEL include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 7-EPI-DOCETAXEL include various derivatives with enhanced antitumor properties. These derivatives are often evaluated for their potential use in cancer therapy and other medical applications .
科学研究应用
7-EPI-DOCETAXEL has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying stereoisomerism and epimerization processes. In biology and medicine, 7-EPI-DOCETAXEL is investigated for its antitumor properties and potential use in cancer therapy. It has been shown to exhibit comparable in vitro anti-cancer effects to docetaxel, although its in vivo antitumor effectiveness is generally inferior . Additionally, 7-EPI-DOCETAXEL is used in the development of drug formulations and delivery systems, such as docetaxel-loaded albumin nanoparticles .
作用机制
The mechanism of action of 7-EPI-DOCETAXEL is similar to that of docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This inhibition of microtubule dynamics disrupts cell division and leads to cell death. The molecular targets of 7-EPI-DOCETAXEL include tubulin, a protein that forms the structural component of microtubules .
相似化合物的比较
Similar Compounds: Similar compounds to 7-EPI-DOCETAXEL include docetaxel, paclitaxel, and other taxane derivatives. These compounds share a common mechanism of action and are used in cancer therapy.
Uniqueness: 7-EPI-DOCETAXEL is unique due to its specific stereoisomeric configuration, which results in distinct chemical and biological properties. While it exhibits similar in vitro anti-cancer effects to docetaxel, its in vivo antitumor effectiveness is generally inferior . This uniqueness makes 7-EPI-DOCETAXEL a valuable compound for studying the effects of stereoisomerism on drug activity and toxicity.
属性
分子式 |
C43H53NO14 |
|---|---|
分子量 |
807.9 g/mol |
IUPAC 名称 |
[(1S,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,31?,32?,33?,35?,41-,42+,43-/m1/s1 |
InChI 键 |
ZDZOTLJHXYCWBA-GSPNINMRSA-N |
手性 SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















